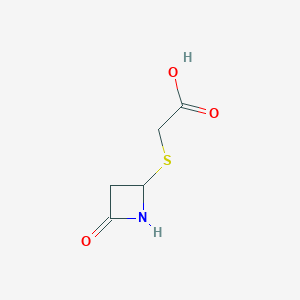

2-((4-Oxoazetidin-2-yl)thio)acetic acid

Description

Contextualization within Azetidinone Chemistry Research

Azetidin-2-ones are a well-established and extensively studied class of heterocyclic compounds. iipseries.orgbepls.com Their prominence in medicinal chemistry stems from the discovery of penicillin and the subsequent development of a vast arsenal of β-lactam antibiotics. iipseries.orgfrontiersin.org Research in this area is multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their reactivity, and the synthesis of derivatives with diverse biological activities. bepls.comnih.gov The 2-azetidinone skeleton serves as a valuable building block in the synthesis of not only antibiotics but also other biologically important molecules, including enzyme inhibitors and cholesterol absorption inhibitors. nih.gov The introduction of various substituents onto the β-lactam ring allows for the fine-tuning of its chemical and biological properties, making it a privileged scaffold in drug discovery. iipseries.org

Significance of Thioether-Containing Azetidinone Derivatives in Fundamental Chemical Research

The synthesis of thioether-containing β-lactams is a subject of ongoing research, with various synthetic strategies being explored. These compounds are not only investigated for their potential biological activities but also serve as valuable intermediates in the synthesis of more complex molecules. The thioether moiety can be oxidized to the corresponding sulfoxide (B87167) and sulfone, further expanding the chemical diversity of this class of compounds. The study of these derivatives contributes to a deeper understanding of structure-activity relationships and the fundamental principles of organic synthesis.

Overview of Current Research Trajectories and Unaddressed Academic Questions

Current research on thioether-containing azetidinone derivatives is focused on several key areas. A primary trajectory involves the synthesis of novel derivatives and the evaluation of their biological activities, including antibacterial, antifungal, and anticancer properties. bepls.comnih.gov The development of efficient and stereoselective synthetic methods for these compounds remains a significant challenge and an active area of investigation.

Despite the progress made, several academic questions remain unaddressed. A deeper understanding of the influence of the thioether moiety on the reactivity and biological mechanism of action of the β-lactam ring is needed. The exploration of the full synthetic potential of these compounds as building blocks for more complex molecular architectures is still in its early stages. Furthermore, the investigation of their coordination chemistry and potential applications in materials science represents a nascent and promising field of study. Continued research in these areas is expected to unveil new and exciting facets of azetidinone chemistry.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H7NO3S |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | 2-((4-oxoazetidin-2-yl)thio)acetic acid |

| SMILES | C1C(=O)NC1SCC(=O)O |

| LogP | -1.2 |

Structure

3D Structure

Properties

CAS No. |

31898-75-6 |

|---|---|

Molecular Formula |

C5H7NO3S |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

2-(4-oxoazetidin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9) |

InChI Key |

FPLBCRWINFQSFE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)SCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Oxoazetidin 2 Yl Thio Acetic Acid

Retrosynthetic Analysis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid

A retrosynthetic analysis of the target molecule reveals two primary disconnections. The first is the carbon-sulfur bond, which simplifies the molecule to a functionalized 4-substituted azetidin-2-one (B1220530) precursor and thioglycolic acid. This disconnection points to a nucleophilic substitution strategy for introducing the thioacetic acid group.

The second, more fundamental disconnection breaks the azetidin-2-one ring itself. The most versatile and widely adopted method for constructing the β-lactam core is the Staudinger ketene-imine cycloaddition. acs.orgorganicreactions.orgderpharmachemica.com This [2+2] cycloaddition pathway dissects the four-membered ring into two simpler components: an imine and a ketene (B1206846) (or a ketene equivalent). The ketene precursor is typically an acyl chloride, which can be dehydrohalogenated in situ, or a carboxylic acid that can be activated. organicreactions.org This retrosynthetic blueprint forms the basis for the synthetic approaches detailed in the subsequent sections.

Asymmetric Synthesis Approaches for the Azetidinone Core

Achieving the desired stereochemistry in the azetidinone ring is paramount. Several asymmetric strategies have been developed to control the formation of the chiral centers at the C3 and C4 positions during ring construction.

The Staudinger reaction remains a cornerstone of β-lactam synthesis. nih.gov The stereochemical outcome of this cycloaddition between a ketene and an imine can be directed to achieve high diastereoselectivity. The relative configuration (cis or trans) of the substituents at the C3 and C4 positions is influenced by the reaction mechanism, which is generally a stepwise process. organicreactions.org

Stereocontrol can be achieved by incorporating chirality into either the imine or the ketene component. When a chiral imine, derived from a chiral amine or aldehyde, reacts with an achiral ketene, the existing stereocenter can effectively direct the approach of the ketene, leading to the formation of a diastereomerically enriched β-lactam. Similarly, using a ketene bearing a chiral substituent can control the stereochemistry of the cycloaddition. These substrate-controlled methods have been successfully employed to produce a wide array of optically active β-lactams. mdpi.com

| Entry | Ketene Precursor | Imine Component | Catalyst/Base | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee) |

| 1 | Phenylacetyl chloride | N-benzylidene aniline | Triethylamine | Variable | N/A (racemic) |

| 2 | Methoxyacetyl chloride | Chiral imine from (S)-amine | Triethylamine | >95:5 | >98% |

| 3 | Phthalimidoacetyl chloride | N-aryl imine | Chiral N-heterocyclic carbene | 90:10 | 92% |

| 4 | Benzyloxyketene | N-tosylimine | Planar-chiral PPY derivative | >98:2 | 99% |

This table presents representative data for stereoselective Staudinger reactions, illustrating how different components and catalysts influence stereochemical outcomes.

An alternative and powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org These auxiliaries are stereogenic groups that are covalently attached to one of the reactants to direct the stereochemical course of the key bond-forming reaction. After the desired stereocenter(s) have been established, the auxiliary can be cleanly removed and recycled. organicreactions.orgmdpi.com

In the context of azetidinone synthesis, a chiral auxiliary can be attached to either the ketene equivalent (e.g., as part of the acyl group) or the imine nitrogen. For instance, an N-acyl oxazolidinone, a well-known Evans auxiliary, can be used to generate a chiral enolate. The subsequent reaction of this enolate with an imine forms a β-amino acid derivative with high diastereoselectivity. Intramolecular cyclization then yields the chiral azetidinone, after which the auxiliary is cleaved. This approach provides excellent control over the absolute stereochemistry of the final product. mdpi.comnih.gov

In recent years, the development of catalytic asymmetric methods has offered a more efficient alternative to substrate- and auxiliary-based approaches. nih.gov These methods use a substoichiometric amount of a chiral catalyst to generate the desired enantiomer.

Organocatalysis: Chiral organic molecules, such as alkaloids and their derivatives or planar-chiral nucleophiles like derivatives of 4-(pyrrolidino)pyridine (PPY), can catalyze the Staudinger reaction enantioselectively. acs.orgnih.govresearchgate.net The catalyst typically activates the ketene by forming a chiral acylammonium or enolate intermediate, which then reacts with the imine in a highly organized, stereocontrolled transition state to afford the β-lactam in high enantiomeric excess. dntb.gov.ua

Metal-Catalysis: Chiral metal complexes have also been employed to catalyze the asymmetric synthesis of β-lactams. researchgate.net Lewis acid catalysis, for example, can be used to activate the imine component towards nucleophilic attack by the ketene. By using a chiral Lewis acid, the facial selectivity of the imine can be controlled, leading to an enantioenriched product. While less common for the classic Staudinger reaction, metal catalysis is a prominent strategy in other routes to azetidines and their derivatives, such as copper-catalyzed difunctionalization of azetines. nih.gov

| Catalyst Type | Reaction | Chiral Catalyst Example | Typical ee (%) |

| Organocatalyst | Ketene-Imine Cycloaddition | Planar-chiral PPY derivative | 90-99% |

| Organocatalyst | Ketene-Imine Cycloaddition | Benzoylquinine | 85-95% |

| Metal Catalyst | Imine Activation | Chiral Copper-Bisphosphine Complex | >95% |

This table summarizes examples of catalytic systems used in the asymmetric synthesis of the azetidinone core.

Introduction of the Thioacetic Acid Moiety: Methodological Advancements

After the stereoselective construction of the azetidinone core, the final key step is the introduction of the thioacetic acid side chain at the C4 position. This is typically achieved through a nucleophilic substitution reaction where a sulfur nucleophile displaces a suitable leaving group.

The introduction of the sulfur atom is accomplished via nucleophilic thiolation. Thiols and, more potently, their conjugate bases (thiolates), are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.comyoutube.com A common and effective precursor for this transformation is a 4-acetoxy-azetidin-2-one. The acetoxy group serves as a competent leaving group that can be displaced by a sulfur nucleophile in an SN2 reaction.

In the synthesis of 2-((4-oxoazetidin-2-yl)thio)acetic acid, the required nucleophile is the thiolate of thioglycolic acid. This can be generated in situ by treating thioglycolic acid with a suitable base, such as sodium or potassium carbonate. The resulting thiolate then attacks the C4 position of the 4-acetoxy-azetidin-2-one, displacing the acetate (B1210297) and forming the target C-S bond. This reaction typically proceeds with inversion of stereochemistry at the C4 center, a crucial consideration when planning the synthesis of a specific stereoisomer. The choice of solvent and temperature is critical to ensure efficient reaction and minimize side products.

Carboxylic Acid Functionalization and Ester Hydrolysis

The carboxylic acid moiety of 2-((4-Oxoazetidin-2-yl)thio)acetic acid is a key site for chemical modification, enabling the synthesis of various derivatives such as esters and amides. These functionalization reactions are crucial for creating prodrugs, modifying solubility, and preparing intermediates for further transformations.

Esterification is a common transformation. The carboxylic acid can be converted to its corresponding ester through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the desired ester. Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation , the formation of an amide from the carboxylic acid, is another pivotal functionalization. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) and then reacting it with a primary or secondary amine. This method allows for the introduction of a wide array of substituents at the amide nitrogen, providing access to a diverse library of compounds. For example, amidation of similar 2-oxoazetidine-3-carboxylic acids has been demonstrated with various aromatic and aliphatic amines. beilstein-journals.orgbeilstein-journals.org

Ester Hydrolysis is the reverse of esterification and is a fundamental reaction for deprotection strategies in multi-step syntheses. Ester groups, often used as protecting groups for carboxylic acids, can be cleaved under acidic or basic conditions to regenerate the parent carboxylic acid. For example, tert-butyl esters can be cleaved using trifluoroacetic acid (TFA), while methyl or ethyl esters are commonly hydrolyzed using aqueous sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). scispace.com The choice of hydrolysis conditions depends on the stability of the β-lactam ring and other functional groups present in the molecule.

Table 1: Representative Carboxylic Acid Functionalization Reactions This table presents common transformations applicable to the carboxylic acid group of the target compound, based on established chemical principles.

| Transformation | Reagents | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl Ester | Reflux |

| Esterification | Benzyl Bromide, Base (e.g., K₂CO₃) | Benzyl Ester | Room Temperature |

| Amidation | Aniline, Coupling Agent (e.g., DCC) | Anilide (Amide) | 0°C to Room Temperature |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Reflux |

| Ester Hydrolysis (Basic) | Lithium Hydroxide (LiOH) | Carboxylic Acid | Aqueous Solvent |

Novel Synthetic Routes and Green Chemistry Applications

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com For β-lactam synthesis, this includes the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. farmaciajournal.com Microwave-assisted synthesis is known for its efficiency, often leading to cleaner reactions with fewer byproducts. For instance, syntheses that might take several hours under conventional reflux can often be completed in minutes using a microwave reactor. farmaciajournal.com Furthermore, the development of solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol) are key aspects of sustainable synthetic pathways.

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, particularly for the synthesis of β-lactams. researchgate.net The high surface-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, which is critical for managing highly exothermic or fast reactions. beilstein-journals.org This level of control can lead to higher yields, greater selectivity, and improved safety, especially when handling reactive intermediates like ketenes, which are often involved in β-lactam synthesis via the Staudinger [2+2] cycloaddition. nih.gov

Key advantages of flow chemistry for β-lactam synthesis include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling unstable or hazardous reagents and intermediates. rsc.org

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize product formation and minimize side reactions. nih.gov

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch mode, typically involving running the system for a longer duration or using multiple reactors in parallel ("numbering-up"). scispace.com

Integration and Automation: Flow systems can be integrated with in-line purification and analytical tools (e.g., IR, NMR), enabling real-time monitoring and automation of the entire synthetic process. researchgate.netbeilstein-journals.org

The application of flow chemistry represents a significant step towards more sustainable and efficient manufacturing of pharmaceutically relevant scaffolds like the azetidinone core. scispace.com

Derivatization Strategies for 2-((4-Oxoazetidin-2-yl)thio)acetic acid Analogues

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound. For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, modifications can be readily made at two primary sites: the carboxylic acid group and the nitrogen atom of the azetidinone ring.

As discussed in section 2.3.2, the carboxylic acid is a versatile handle for derivatization. A wide range of esters and amides can be synthesized to modulate the compound's physicochemical properties. For example, creating a series of alkyl esters can systematically alter lipophilicity, while synthesizing amides with various amines can introduce new points of interaction for biological targets. A recent study on 2-oxoazetidine-3-carboxylic acid derivatives demonstrated the synthesis of a diverse library of amides and esters by reacting a thermally generated ketene intermediate with a wide array of N-, O-, and S-nucleophiles. beilstein-journals.orgresearchgate.net This approach highlights the potential for creating significant structural diversity from a common β-lactam precursor.

Table 2: Examples of Analogues via Carboxylic Acid Derivatization This table illustrates potential derivatives based on methodologies reported for similar azetidinone carboxylic acids.

| Starting Material | Nucleophile/Reagent | Derivative Class | Reference Methodology |

|---|---|---|---|

| Azetidinone Carboxylic Acid | p-Anisidine | Aromatic Amide | researchgate.net |

| Azetidinone Carboxylic Acid | Benzyl Alcohol | Benzyl Ester | beilstein-journals.org |

| Azetidinone Carboxylic Acid | Morpholine | Morpholine Amide | beilstein-journals.org |

The nitrogen atom of the β-lactam ring is another crucial site for derivatization. The N-H bond can be substituted to introduce a variety of groups, which can significantly impact the biological activity and chemical stability of the molecule. Common functionalization reactions include N-acylation and N-alkylation.

N-acylation can be achieved by reacting the azetidinone with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This introduces an acyl group onto the nitrogen atom.

N-alkylation involves the introduction of an alkyl group. This can be more challenging due to the reduced nucleophilicity of the lactam nitrogen but can be accomplished using strong bases and alkyl halides.

The synthesis of various N-substituted 2-azetidinones is a well-established field, often accomplished by constructing the ring from a pre-functionalized imine (e.g., via the Staudinger reaction). core.ac.uk For example, the reaction of an imine derived from an aromatic amine with chloroacetyl chloride yields an N-aryl azetidinone. researchgate.net This highlights that introducing diversity at the nitrogen position is often integral to the initial synthesis of the β-lactam ring itself.

Regioselective and Stereoselective Substitutions on the Azetidinone Ring

The azetidin-2-one, or β-lactam, ring is a critical structural motif found in a wide array of biologically active compounds, most notably in β-lactam antibiotics. The chemical reactivity of this strained four-membered ring allows for various substitutions, and controlling the regioselectivity and stereoselectivity of these reactions is paramount for the synthesis of specific, biologically active molecules. The principles governing these selective substitutions on the azetidinone ring are applicable to derivatives such as 2-((4-oxoazetidin-2-yl)thio)acetic acid.

The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. For instance, penicillin and cephalosporin (B10832234) antibiotics possess a cis-β-lactam configuration, whereas thienamycins have a trans stereochemistry for the substituent relative to the ring juncture. researchgate.netrsc.org The ability to control the stereochemical outcome of reactions on the azetidinone core is therefore a significant focus in synthetic organic chemistry.

One of the foundational methods for constructing the azetidinone ring, the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene and an imine, offers a key point of stereochemical control. researchgate.netnih.gov The stereoselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on the reactants. researchgate.net For instance, the use of chiral catalysts can lead to the asymmetric synthesis of β-lactams with high enantiomeric excess and diastereoselectivity. nih.gov

Recent advancements have demonstrated highly diastereoselective methods for introducing substituents onto the β-lactam core. A notable example is the N-bromosuccinimide (NBS)-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers, which yields α-bromo N-alkoxy β-lactams. rsc.org This method provides a pathway to densely substituted β-lactams at the C3 and C4 positions with a high degree of stereocontrol. rsc.org The α-bromo β-lactams produced are versatile intermediates for further functionalization through reactions such as cross-coupling and nucleophilic substitutions. rsc.org

The regioselectivity of substitutions on the azetidinone ring is also a critical consideration. The ring has multiple positions where functionalization can occur, and directing a substituent to a specific position is a synthetic challenge. For example, in the context of medium-to-large sized lactam synthesis, palladium-catalyzed protocols have been developed that exhibit high regioselectivity in the insertion of alkyne migratory units. acs.org

The functionalization of the azetidinone ring can also be achieved through electrophilic substitution. For instance, the γ-carbon of a lactam can be functionalized to introduce alkoxy or hydride groups. acs.org The specific site of reaction is dictated by the reaction mechanism and the directing effects of existing substituents on the ring.

The following table summarizes key findings from research on regioselective and stereoselective reactions relevant to the azetidinone ring:

| Reaction Type | Reagents/Catalysts | Key Findings |

| Staudinger Reaction | Ketenes and Imines | The stereochemical outcome (cis or trans) is influenced by reaction conditions and substituents. researchgate.net |

| Asymmetric [2+2] Cycloaddition | Ketene and Imine with Chiral Organocatalysts (e.g., benzoylquinine) | Produces β-lactams with high enantiomeric excess (95-99%) and diastereomeric ratios (96:4–99:1). nih.gov |

| NBS-Mediated Cyclization | N-alkoxy α,β-unsaturated silyl imino ethers and N-bromosuccinimide (NBS) | A highly diastereoselective method to produce α-bromo N-alkoxy β-lactams, allowing for further functionalization at the C3 and C4 positions. rsc.org |

| Rhodium-Catalyzed Carbonylation | Chiral Aziridines and [Rh(CO)2Cl]2 | Proceeds with complete retention of configuration at the carbon bearing a phenyl substituent, yielding the corresponding β-lactam. nih.gov |

| Palladium-Catalyzed Lactam Synthesis | ortho-alkynylaniline derivatives | Demonstrates exceptional regioselectivity in the formation of medium and large-sized lactams. acs.org |

Theoretical and Computational Chemistry Studies of 2 4 Oxoazetidin 2 Yl Thio Acetic Acid

Quantum Chemical Investigations of Electronic Structure

A complete understanding of the electronic characteristics of 2-((4-Oxoazetidin-2-yl)thio)acetic acid would necessitate a range of quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

This analysis would be crucial for predicting the chemical reactivity and kinetic stability of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap, would provide insights into the molecule's electron-donating and -accepting capabilities. A data table summarizing these energy values and their distribution across the molecular structure is a standard component of such studies but is not available for this compound.

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution, typically through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information, visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule, which are key to understanding its intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the thioacetic acid side chain and the potential for puckering in the azetidinone ring suggest that 2-((4-Oxoazetidin-2-yl)thio)acetic acid could exist in multiple conformations.

Potential Energy Surface Mapping

A systematic scan of the potential energy surface by varying key dihedral angles would be required to identify the stable conformers and the energy barriers between them. This would provide a comprehensive picture of the molecule's conformational preferences.

Ring Pucker and Torsional Strain Analysis

The four-membered azetidinone ring is subject to ring strain. A quantitative analysis of the ring pucker and any torsional strain throughout the molecule would be essential for a complete conformational description. Data tables detailing the puckering parameters and key torsional angles for stable conformers would be a critical output of such an analysis.

While the computational methodologies to perform these analyses are well-established, their application to 2-((4-Oxoazetidin-2-yl)thio)acetic acid has not been reported in the accessible scientific literature. Therefore, the detailed research findings and data tables that would form the core of a scientific article on this topic are currently unavailable. This represents a gap in the current body of chemical research and an opportunity for future investigation.

Reactivity Prediction and Mechanistic Insights via Computational Methods

Detailed theoretical and computational studies specifically focused on 2-((4-oxoazetidin-2-yl)thio)acetic acid are limited in publicly available scientific literature. However, the reactivity of the core azetidin-2-one (B1220530) (β-lactam) ring is a subject of extensive computational research due to its central role in the mechanism of action of penicillin and other β-lactam antibiotics. General principles derived from these studies can provide insights into the expected reactivity of this specific molecule.

Transition State Characterization for Ring Opening Reactions

The susceptibility of the four-membered β-lactam ring to nucleophilic attack and subsequent ring-opening is a hallmark of its chemical reactivity. This reactivity is largely attributed to the significant ring strain and the decreased amide resonance stabilization compared to a standard acyclic amide. nih.govnih.gov Computational studies on various β-lactam compounds typically model the reaction pathway of nucleophilic attack on the carbonyl carbon.

These studies characterize the transition state, which represents the highest energy point along the reaction coordinate, to understand the activation energy and the mechanism of ring opening. For the hydrolysis of β-lactams, the reaction is generally proposed to proceed through a tetrahedral intermediate. nih.gov The transition state leading to this intermediate is stabilized by the attacking nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) and often involves proton transfer. nih.gov While specific transition state geometries and energies for 2-((4-oxoazetidin-2-yl)thio)acetic acid are not available, it is anticipated that the thioacetic acid substituent at the C2 position would influence the electronic properties of the β-lactam ring and, consequently, the energy barrier for ring opening.

Nucleophilic Reactivity of the Sulfur Atom and Carbonyl Group

The molecule 2-((4-oxoazetidin-2-yl)thio)acetic acid possesses two primary sites for nucleophilic and electrophilic interactions: the sulfur atom and the carbonyl group of the β-lactam ring.

The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. Computational studies on sulfur-containing compounds often utilize methods like Density Functional Theory (DFT) to calculate properties such as atomic charges and frontier molecular orbital (HOMO/LUMO) energies to predict nucleophilicity. nih.gov A higher energy HOMO localized on the sulfur atom would suggest greater nucleophilic character.

Conversely, the carbonyl carbon of the β-lactam ring is a key electrophilic site, making it susceptible to attack by nucleophiles. This electrophilicity is enhanced by the ring strain. nih.gov Computational analyses, such as electrostatic potential mapping, can visualize the electron-deficient nature of this carbon atom, confirming its role as the primary site for nucleophilic attack leading to ring cleavage. nih.gov

Acid-Base Properties and Protonation States in silico

The acid-base properties of 2-((4-oxoazetidin-2-yl)thio)acetic acid are primarily determined by the carboxylic acid group. In silico methods can predict the pKa value of this group, which is a measure of its acidity. These calculations often involve quantum mechanical methods to determine the Gibbs free energy change associated with deprotonation in a solvent environment, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

The nitrogen atom of the β-lactam ring is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. However, protonation of the nitrogen can occur under strongly acidic conditions and is a key step in the acid-catalyzed hydrolysis of β-lactams. rsc.org Computational studies can model the proton affinity of the nitrogen atom to understand its basicity relative to other sites in the molecule. The protonation state of the molecule will significantly influence its reactivity and interactions with its environment.

Molecular Dynamics Simulations in Different Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. Such simulations for 2-((4-oxoazetidin-2-yl)thio)acetic acid could provide valuable insights into its behavior in different environments, although specific studies on this molecule are not readily found.

For example, MD simulations in an aqueous environment could reveal the solvation structure of the molecule, detailing how water molecules arrange around the polar and nonpolar regions of the compound. nih.gov This would be crucial for understanding its solubility and the influence of the solvent on its conformational preferences and reactivity.

Furthermore, in silico protein binding studies often employ molecular docking followed by MD simulations. mdpi.com Docking would predict the preferred binding orientation of 2-((4-oxoazetidin-2-yl)thio)acetic acid within a protein's active site. Subsequent MD simulations would then be used to assess the stability of this binding pose and to calculate the binding free energy, providing a more dynamic and accurate picture of the protein-ligand interaction. mdpi.com Such studies are common for understanding the interaction of β-lactam compounds with bacterial enzymes like β-lactamases. osti.gov

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways of 2 4 Oxoazetidin 2 Yl Thio Acetic Acid

Hydrolytic Stability and Kinetics of the Azetidinone Ring

The rate of hydrolysis of the β-lactam ring is profoundly influenced by pH. researchgate.net Generally, the hydrolysis can proceed through three principal mechanisms: acid-catalyzed, pH-independent (neutral), and base-catalyzed pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom of the β-lactam ring can occur. Protonation of the nitrogen atom is often a pre-equilibrium step, which is then followed by a rate-limiting attack of water on the carbonyl carbon. nih.gov This mechanism is particularly relevant for some cephalosporins, which are structurally related β-lactam compounds. nih.gov

Neutral Hydrolysis: In the neutral pH range, the hydrolysis is primarily driven by the direct attack of water molecules on the β-lactam carbonyl. For some related β-lactam structures, intramolecular catalysis by a side chain can also contribute to the degradation process in this pH range. nih.gov

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, leading to a significant increase in the rate of hydrolysis. frontiersin.org The reaction proceeds through a tetrahedral intermediate, with the subsequent ring-opening being the rate-determining step in many cases. The reactivity of cephalosporins in hydroxide-ion-catalyzed degradation is significantly influenced by the substituents at the C-3 position, suggesting that the thioacetic acid moiety in the target molecule could modulate the rate of hydrolysis. nih.gov

A hypothetical pH-rate profile for the hydrolysis of the azetidinone ring in 2-((4-Oxoazetidin-2-yl)thio)acetic acid is presented below, illustrating the expected contributions of these mechanisms across a range of pH values.

| pH Range | Dominant Hydrolysis Mechanism | Expected Rate Dependence |

| < 4 | Acid-Catalyzed | Rate increases with decreasing pH |

| 4 - 8 | Neutral (Water-Mediated) | Rate is relatively constant |

| > 8 | Base-Catalyzed | Rate increases with increasing pH |

This is an interactive data table based on generalized knowledge of β-lactam hydrolysis and not on experimental data for the specific compound.

The cleavage of the β-lactam ring can be accelerated by various catalysts. For instance, studies on cephalosporins have demonstrated that thiols can catalyze the hydrolysis of the β-lactam ring. sci-hub.sefrontiersin.org The catalytically active species is the thiolate anion, which acts as a nucleophile. sci-hub.se This process involves the formation of a thioester intermediate, which then undergoes hydrolysis. sci-hub.se Given the presence of the thioacetic acid moiety, it is conceivable that intermolecular interactions could lead to a similar catalytic degradation pathway for 2-((4-Oxoazetidin-2-yl)thio)acetic acid, particularly in the presence of external thiols.

Phosphate (B84403) buffers have also been shown to influence the reactivity of azetidin-2-ones, with hydrolysis proceeding through an unstable acyl phosphate intermediate. st-andrews.ac.uk This highlights the importance of the buffering species in dictating the degradation pathway and kinetics.

Nucleophilic Attack on the Beta-Lactam Carbonyl

The electrophilic nature of the β-lactam carbonyl carbon makes it a prime target for a variety of nucleophiles beyond water.

Amines and alcohols can react with the β-lactam ring in aminolysis and alcoholysis reactions, respectively. These reactions also proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the azetidinone ring. researchgate.net The rate of these reactions is dependent on the nucleophilicity of the attacking amine or alcohol and the steric hindrance around the carbonyl group. For some β-lactams, these reactions can be catalyzed by general acids or bases.

The presence of a carboxylic acid group on the thioether side chain introduces the possibility of intramolecular reactions. While there is no direct evidence for such reactions in 2-((4-Oxoazetidin-2-yl)thio)acetic acid, one can hypothesize potential pathways. For example, under conditions that favor the formation of a reactive intermediate from the carboxylic acid (e.g., conversion to an acyl halide or anhydride), an intramolecular nucleophilic attack on the β-lactam carbonyl could potentially occur, leading to a bicyclic product. However, the formation of a five- or six-membered ring through this route would be sterically demanding.

Another possibility, though less likely under typical physiological conditions, could involve the carboxylate anion acting as an intramolecular nucleophile, attacking the β-lactam carbonyl. The favorability of such a reaction would depend on the conformational flexibility of the side chain and the relative reactivity of the β-lactam compared to other intermolecular reactions. A study on amoxicillin (B794) showed that a thiol-catalyzed intramolecular aminolysis can lead to the formation of a diketopiperazine derivative, highlighting that such cyclizations are possible in related systems under specific conditions. frontiersin.org

Reactivity of the Thioacetic Acid Moiety

The thioacetic acid moiety introduces additional reactive sites to the molecule. The thioether linkage and the carboxylic acid group can both participate in chemical transformations.

The C-S bond in the thioether linkage could be susceptible to cleavage under certain conditions. For instance, in N-thiolated β-lactams, the N-S bond is susceptible to cleavage by thiophiles, leading to a thiol transfer reaction. nih.gov A similar reactivity might be anticipated for the C-S bond in 2-((4-Oxoazetidin-2-yl)thio)acetic acid, potentially leading to the displacement of the thioacetic acid group by other thiols.

The carboxylic acid group can undergo its characteristic reactions, such as esterification or amidation. Furthermore, the thioacetic acid moiety itself is a thioester. Thioesters are known to be more reactive towards hydrolysis than their corresponding oxygen esters. harvard.edu However, the β-lactam ring is generally considered to be more susceptible to hydrolysis than a thioester due to its significant ring strain. khanacademy.orgfrontiersin.org Therefore, under hydrolytic conditions, the degradation of the azetidinone ring is expected to be the predominant pathway.

The relative reactivity of the key functional groups in 2-((4-Oxoazetidin-2-yl)thio)acetic acid under typical hydrolytic conditions is summarized in the table below.

| Functional Group | Relative Reactivity towards Hydrolysis | Notes |

| β-Lactam (Azetidinone) | High | Significant ring strain enhances susceptibility to nucleophilic attack. |

| Thioester | Moderate | More reactive than oxygen esters but generally less reactive than the β-lactam ring. |

| Carboxylic Acid | Low | Generally stable to hydrolysis. |

This is an interactive data table providing a qualitative comparison based on general chemical principles.

Oxidation of the Thioether Linkage

The thioether sulfur atom in 2-((4-oxoazetidin-2-yl)thio)acetic acid is susceptible to oxidation, a common reaction for this functional group. The oxidation state of the sulfur can be progressively increased, typically yielding the corresponding sulfoxide (B87167) and then the sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can, in turn, influence the reactivity of the adjacent β-lactam ring.

The oxidation is generally achieved using various oxidizing agents, with the product depending on the strength of the oxidant and the reaction conditions.

To Sulfoxide: Mild oxidizing agents are employed for the selective conversion of the thioether to a sulfoxide. Common reagents include sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant. The resulting sulfoxide is chiral at the sulfur atom, leading to the potential formation of diastereomers.

To Sulfone: Stronger oxidizing agents or an excess of a milder agent will further oxidize the sulfoxide to the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst like acetic acid, are effective for this transformation. The sulfone is achiral at the sulfur atom.

The electron-withdrawing nature of the resulting sulfoxide and sulfone groups can impact the stability of the β-lactam ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening.

| Product | Typical Oxidizing Agent(s) | Key Mechanistic Feature |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (1 eq.), Sodium Periodate | Nucleophilic attack by sulfur on the oxidant. |

| Sulfone | Potassium Permanganate, m-CPBA (2 eq.), Excess H₂O₂ | Further oxidation of the intermediate sulfoxide. |

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-((4-oxoazetidin-2-yl)thio)acetic acid provides a handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility, stability, and cell permeability.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com However, the harsh acidic conditions and high temperatures may pose a risk to the integrity of the strained β-lactam ring. Milder methods are often preferred, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., diazomethane (B1218177) or cesium carbonate) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. nih.govnih.gov

Amidation: The formation of an amide bond involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to make it more electrophilic. Common activating agents include carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The latter method must be used with caution due to the potential for the harsh reagents to degrade the β-lactam ring. The activated carboxylic acid derivative is then treated with the desired amine to form the amide.

| Reaction | Method | Reagents | Considerations |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Harsh conditions may degrade the β-lactam ring. masterorganicchemistry.com |

| Esterification | Alkylation | Alkyl Halide, Base (e.g., Cs₂CO₃) | Milder conditions, better for sensitive substrates. |

| Amidation | Carbodiimide Coupling | Amine, DCC or EDC | Mild conditions, widely applicable. researchgate.net |

| Amidation | Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Highly reactive, potential for side reactions. mdpi.com |

Reaction Mechanisms in the Presence of Biological Mimics (e.g., simulated enzyme active sites)

The reactivity of 2-((4-oxoazetidin-2-yl)thio)acetic acid in a biological context is largely dictated by the susceptibility of its β-lactam ring to nucleophilic attack. This is the same mechanism by which β-lactam antibiotics inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). libretexts.org The enzyme's active site contains a nucleophilic serine residue that attacks the electrophilic carbonyl carbon of the β-lactam ring. khanacademy.orgyoutube.com

This process can be simulated in vitro using mimics of the enzyme active site. For instance, simple nucleophiles like hydroxylamine (B1172632) or thiols can be used to study the kinetics and mechanism of β-lactam ring opening. The reaction proceeds through a nucleophilic acyl substitution mechanism:

Acylation: The nucleophile (mimicking the active site serine) attacks the carbonyl carbon of the β-lactam. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The β-lactam ring opens as the nitrogen atom acts as a leaving group, resulting in a stable, covalently bonded acyl-enzyme mimic. In the case of actual enzymes, this acylated state is often stable and renders the enzyme inactive. frontiersin.org

The presence and nature of the side chain, in this case, the thio)acetic acid group, can influence the rate of acylation by affecting the steric accessibility and electronic properties of the β-lactam carbonyl. Furthermore, bacterial resistance often arises from the production of β-lactamase enzymes, which also utilize an active site serine to hydrolyze the β-lactam ring, but do so with a much higher turnover rate, effectively deactivating the antibiotic. libretexts.orgnih.gov

Photochemical and Thermal Decomposition Pathways

Both light and heat can induce the degradation of 2-((4-oxoazetidin-2-yl)thio)acetic acid, primarily by promoting the cleavage of the strained four-membered β-lactam ring.

Photochemical Decomposition: Upon absorption of UV light, the β-lactam ring can undergo several photochemical reactions. A common pathway is the Norrish Type I cleavage, where the bond between the carbonyl carbon and the adjacent α-carbon is broken, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as decarbonylation (loss of carbon monoxide) to form imines and other products. nih.gov The presence of the sulfur atom in the side chain might also provide a site for photo-oxidation or other radical-mediated reactions, potentially leading to a complex mixture of degradation products. Studies on other β-lactam antibiotics have shown that photolysis often begins with the hydrolysis of the β-lactam ring. nih.gov

Thermal Decomposition: The β-lactam ring is inherently strained and susceptible to thermal degradation. At elevated temperatures, the ring can open through various mechanisms, including hydrolysis if water is present. The rate of thermal degradation is often influenced by factors such as pH and the presence of catalysts. For many β-lactams, the primary thermal degradation pathway in aqueous solution is hydrolysis of the amide bond within the ring. This would lead to the formation of a β-amino acid derivative. The stability of the compound is a critical factor, as thermal degradation can lead to a loss of biological activity.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research Mechanistic and in Vitro Focus

Enzyme Interaction Studies: Focus on Mechanistic Inhibition

The 4-oxoazetidin-2-yl core of the molecule is a defining feature of monobactam antibiotics. nih.govmdpi.com These synthetic β-lactam compounds are known for their targeted activity, particularly against Gram-negative bacteria. nih.govnih.gov The strained four-membered β-lactam ring is the key pharmacophore, mimicking the D-alanyl-D-alanine moiety of peptidoglycan precursors. frontiersin.org This allows it to act as a substrate for enzymes involved in bacterial cell wall synthesis, leading to their inhibition.

β-lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics. mdpi.comnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.com The interaction of 2-((4-Oxoazetidin-2-yl)thio)acetic acid with serine β-lactamases is anticipated to proceed through a mechanism involving covalent adduct formation. mdpi.com

The process is initiated by the nucleophilic attack of a serine residue in the active site of the β-lactamase on the carbonyl carbon of the β-lactam ring. mdpi.com This leads to the opening of the strained ring and the formation of a stable acyl-enzyme intermediate. frontiersin.org For many β-lactam antibiotics, this intermediate is subsequently hydrolyzed, regenerating the active enzyme. However, effective β-lactamase inhibitors often form long-lived or irreversible acyl-enzyme complexes, effectively sequestering the enzyme. nih.gov The electronic properties of the substituents on the β-lactam ring can influence the stability of this covalent adduct and, consequently, the inhibitory potential of the compound.

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics and are essential for the synthesis of the bacterial cell wall. nih.gov Monobactams, such as aztreonam, are known to exhibit a high affinity for specific PBPs. nih.gov In Gram-negative bacteria, the primary target for many monobactams is PBP3, which is involved in cell division. nih.govmdpi.comnih.gov

The binding of 2-((4-Oxoazetidin-2-yl)thio)acetic acid to PBP analogues is expected to follow a similar covalent mechanism as with β-lactamases. The active site serine of the PBP attacks the β-lactam carbonyl, forming an inactive, covalently acylated enzyme. frontiersin.org This acylation prevents the PBP from carrying out its natural function of cross-linking peptidoglycan chains, ultimately weakening the cell wall. nih.gov The specificity of monobactams for certain PBPs is determined by the nature of the substituents on the β-lactam nucleus. nih.gov

The 2-thioacetic acid substituent is a critical feature that distinguishes this molecule and likely plays a significant role in its interaction with target enzymes. The sulfur atom can influence the electronic properties of the β-lactam ring, potentially affecting its susceptibility to nucleophilic attack. Furthermore, the thioacetic acid moiety provides an additional point of interaction within the enzyme's active site.

The carboxylate group of the acetic acid can form ionic interactions or hydrogen bonds with basic amino acid residues in the active site, enhancing binding affinity. The thioether linkage provides a flexible spacer, allowing the carboxylate to adopt an optimal orientation for binding. In the context of metallo-β-lactamases, which utilize zinc ions for catalysis, the sulfur atom of a thiol-containing inhibitor can directly coordinate with the zinc ions, leading to potent inhibition. nih.govnih.gov While 2-((4-Oxoazetidin-2-yl)thio)acetic acid is not a thiol, the presence of the sulfur atom could still influence interactions within the active sites of various enzymes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of 2-((4-Oxoazetidin-2-yl)thio)acetic acid and its biological activity is crucial for the rational design of more potent and specific analogues.

SAR studies on monobactams have revealed several key structural features that govern their activity. youtube.com For the 4-oxoazetidinyl core, the presence of an electron-withdrawing group on the nitrogen atom is generally required for activation of the β-lactam ring. youtube.com In the case of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, the thioacetic acid moiety itself may not be sufficiently electron-withdrawing, suggesting that modifications at the N1 position could be a key area for analogue design.

The side chain at the 2-position significantly influences the target specificity and antibacterial spectrum. nih.gov By systematically modifying the thioacetic acid moiety, it is possible to probe the steric and electronic requirements of the binding pockets of target enzymes like PBPs and β-lactamases. For instance, altering the length of the alkyl chain or introducing different functional groups on the acid portion could lead to enhanced interactions.

Table 1: Hypothetical SAR of 2-((4-Oxoazetidin-2-yl)thio)acetic acid Analogues

| Modification | Rationale | Predicted Impact on Interaction |

| Variation of the linker length between the sulfur and carboxylate | Optimize positioning within the enzyme active site | Could enhance or decrease binding affinity depending on the target |

| Introduction of bulky substituents on the acetic acid moiety | Probe steric tolerance of the active site | Likely to decrease binding unless a specific hydrophobic pocket is present |

| Replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) | Modulate pKa and hydrogen bonding capabilities | May improve binding affinity and cell permeability |

| Modification of the substituent at the N1 position of the azetidinone ring | Enhance the reactivity of the β-lactam ring | Could increase acylation rate of target enzymes |

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netnih.gov For a series of analogues of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, a QSAR model could be developed to predict their inhibitory activity against specific enzymes like a particular β-lactamase or PBP.

To build a robust QSAR model, a dataset of compounds with experimentally determined activities is required. Various molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each analogue. researchgate.net Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can then be used to generate an equation that correlates these descriptors with the biological activity. nih.gov

Table 2: Key Descriptors for a Hypothetical QSAR Model

| Descriptor Class | Specific Descriptor Example | Potential Influence on Molecular Interaction |

| Electronic | Partial charge on the β-lactam carbonyl carbon | Higher positive charge could increase susceptibility to nucleophilic attack |

| Steric | Molecular volume of the 2-substituent | Larger volumes may hinder binding due to steric clashes in the active site |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences both membrane permeability and hydrophobic interactions within the binding pocket |

| Topological | Topological Polar Surface Area (TPSA) | Related to hydrogen bonding potential and membrane transport |

Such a model could provide valuable insights into the key structural features driving the molecular interactions and guide the design of new, more potent inhibitors. nih.gov

Ligand-Protein Binding Site Analysis through Co-Crystallography or Computational Docking

Understanding the precise interactions between a ligand and its protein target is fundamental to rational drug design and chemical biology. Co-crystallography and computational docking are powerful techniques to elucidate these interactions at an atomic level.

Co-Crystallography: The definitive method for visualizing a ligand's binding mode is X-ray co-crystallography, where the compound is crystallized with its target protein. This technique would reveal the exact orientation of 2-((4-Oxoazetidin-2-yl)thio)acetic acid within the active site, identifying key hydrogen bonds, hydrophobic interactions, and the role of the thioether and carboxylic acid functionalities. For instance, the carboxylic acid is a common hydrogen bond acceptor/donor and can form salt bridges with basic residues like lysine (B10760008) or arginine. The sulfur atom of the thioether linkage can engage in non-covalent interactions with the protein backbone or side chains. The strained β-lactam ring itself, while potentially reactive, can also form specific non-covalent contacts within a binding pocket.

Computational Docking: In the absence of crystal structures, computational docking provides valuable predictive insights into ligand-protein interactions. Molecular docking simulations for derivatives of related heterocyclic acetic acids, such as (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, have successfully identified crucial interactions responsible for high-affinity binding to enzymes like aldose reductase. nih.gov For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, a similar in silico approach would involve docking the molecule into the active site of a putative target protein. The results would generate a binding hypothesis, predicting the compound's pose and scoring its potential affinity. Such studies can guide the design of derivatives with improved potency and selectivity by suggesting modifications that enhance favorable interactions or mitigate steric clashes.

Table 1: Potential Molecular Interactions of 2-((4-Oxoazetidin-2-yl)thio)acetic acid in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Residue(s) in Protein | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Salt Bridge |

| Thioether (-S-) | Methionine, Cysteine, Phenylalanine, Tyrosine | Hydrophobic, Sulfur-Aromatic |

| β-Lactam Carbonyl (-C=O) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

Development as a Chemical Probe or Molecular Tool

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. The unique structure of 2-((4-Oxoazetidin-2-yl)thio)acetic acid makes it a candidate for development into such a tool.

Synthesis of Fluorescently Tagged or Biotinylated Derivatives

To function as a probe for imaging or target identification, the core molecule must be appended with a reporter tag, such as a fluorophore or biotin (B1667282), without significantly compromising its binding affinity for the target protein.

Fluorescent Tagging: The carboxylic acid group of 2-((4-Oxoazetidin-2-yl)thio)acetic acid is the most convenient handle for chemical modification. It can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) to form a stable amide bond. The resulting fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells.

Biotinylation: Similarly, the carboxylic acid can be coupled to biotin derivatives containing an amine linker (e.g., biotin-PEG-amine). Biotin has an exceptionally high affinity for streptavidin, an interaction that is widely exploited in biochemical assays. A biotinylated version of the compound would be invaluable for detecting and isolating its protein target.

Use in Affinity Chromatography for Target Identification

Identifying the cellular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. Affinity chromatography is a powerful technique for this purpose.

A derivative of 2-((4-Oxoazetidin-2-yl)thio)acetic acid would first be immobilized on a solid support, such as agarose (B213101) or sepharose beads. This is typically achieved by coupling the carboxylic acid moiety to an activated resin. A cell lysate containing the potential target protein(s) is then passed over this affinity matrix. If the compound has a high affinity for a specific protein, that protein will bind to the immobilized ligand while other proteins wash through. After washing away non-specific binders, the target protein can be eluted, identified, and characterized using techniques like mass spectrometry. This approach allows for the unbiased identification of molecular targets in complex biological samples.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 4 Oxoazetidin 2 Yl Thio Acetic Acid

High-Resolution NMR Spectroscopy for Conformational and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of molecules in solution. For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, advanced NMR experiments are crucial for defining its conformation and the relative stereochemistry of its chiral centers.

NOESY and ROESY for Proximity Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that identify protons that are close in space, typically within 5 angstroms, irrespective of through-bond connectivity. columbia.eduyoutube.com This "through-space" correlation is fundamental for determining molecular conformation and relative stereochemistry. libretexts.org

For a small molecule like 2-((4-Oxoazetidin-2-yl)thio)acetic acid (molecular weight: 161.18 g/mol ), the NOESY experiment is generally the preferred method. columbia.educymitquimica.com The NOE is positive for small molecules with low molecular weights (typically <600 Da). columbia.edu ROESY becomes more advantageous for medium-sized molecules where the conventional NOE may be weak or zero. columbia.edureddit.com

In the context of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, a NOESY spectrum would reveal key spatial relationships. For instance, correlations between the proton at the C2 position of the azetidinone ring and the methylene (B1212753) protons of the thioacetic acid side chain would confirm their proximity. Furthermore, NOE cross-peaks among the protons on the β-lactam ring itself (at positions 2 and 3) would provide critical constraints for defining the ring's pucker and the cis/trans relationship of its substituents.

Table 1: Illustrative NOESY Correlations for 2-((4-Oxoazetidin-2-yl)thio)acetic acid

| Proton Pair | Expected NOESY Cross-Peak | Structural Information Gained |

| H2 (azetidinone) ↔ CH₂ (side chain) | Strong | Confirms proximity of the side chain to the C2 position. |

| H2 (azetidinone) ↔ H3 (azetidinone) | Present (intensity depends on stereochemistry) | Helps determine the relative stereochemistry (cis or trans) of the substituents on the β-lactam ring. |

| H3 (azetidinone) ↔ H3' (azetidinone) | Strong (geminal protons) | Serves as an internal reference. |

| NH (azetidinone) ↔ H2 (azetidinone) | Possible | Provides information about the conformation around the N1-C2 bond. |

Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. ucsb.edu This coefficient is related to the size and shape of the molecule. emerypharma.com While primarily a tool for mixture analysis, DOSY can serve as a powerful method to confirm the purity of a sample and study intermolecular interactions. manchester.ac.ukresearchgate.net

For a pure sample of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, all proton signals belonging to the molecule should exhibit the same diffusion coefficient. In a 2D DOSY spectrum, which plots chemical shift on one axis and the diffusion coefficient on the other, all signals from the compound will align horizontally. emerypharma.com The presence of signals at different diffusion coefficients would indicate impurities or degradation products of different molecular sizes. This technique is also valuable for studying non-covalent interactions; if the molecule were to bind to a larger entity, its diffusion coefficient would decrease accordingly. emerypharma.com

Table 2: Illustrative Diffusion Coefficients in a DOSY Experiment

| Compound / Species | Molecular Weight ( g/mol ) | Expected Relative Diffusion Coefficient (D) |

| 2-((4-Oxoazetidin-2-yl)thio)acetic acid | 161.18 | Medium |

| Potential small impurity (e.g., thioacetic acid) | 76.12 | High |

| Solvent (e.g., DMSO-d6) | 84.17 | High |

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure of materials in the solid phase. nih.gov It is particularly crucial for identifying and distinguishing between polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

If 2-((4-Oxoazetidin-2-yl)thio)acetic acid can exist in multiple polymorphic forms, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be a primary tool for their characterization. caltech.edu The chemical shifts of carbon atoms in an ssNMR spectrum are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions such as hydrogen bonding and crystal packing. nih.gov Carbonyl carbons, like the one in the β-lactam ring (C4) and the carboxylic acid group, are especially sensitive probes of these interactions. Different polymorphs would therefore present distinct sets of chemical shifts, providing a unique fingerprint for each solid form.

Table 3: Hypothetical ¹³C ssNMR Chemical Shifts (ppm) for Two Polymorphs of 2-((4-Oxoazetidin-2-yl)thio)acetic acid

| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) |

| C=O (Carboxylic Acid) | 171.5 | 173.0 |

| C=O (β-Lactam) | 168.0 | 167.2 |

| C2 (azetidinone) | 58.3 | 58.9 |

| CH₂ (side chain) | 35.1 | 34.8 |

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter at the C2 position of the azetidinone ring makes 2-((4-Oxoazetidin-2-yl)thio)acetic acid a chiral molecule. Chiroptical spectroscopy techniques are essential for determining its absolute configuration (i.e., whether it is the R or S enantiomer), a task that cannot be accomplished by conventional NMR. frontiersin.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-visible range. nih.gov The resulting spectrum, characterized by positive or negative bands known as Cotton effects, is a unique signature of a molecule's absolute stereochemistry. rsc.org

For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, the electronic transitions of the carbonyl chromophore within the β-lactam ring are expected to produce a distinct ECD signal. rsc.org The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org By calculating the theoretical ECD spectrum for one enantiomer (e.g., the R-isomer) and matching its sign and shape to the experimental spectrum, the absolute configuration of the sample can be unequivocally assigned. rsc.org

Table 4: Illustrative Comparison of Experimental and Calculated ECD Data

| Method | Wavelength (λmax, nm) | Cotton Effect Sign (Δε) |

| Experimental Measurement | ~225 | Positive |

| TD-DFT Calculation for (R)-isomer | ~228 | Positive |

| TD-DFT Calculation for (S)-isomer | ~228 | Negative |

| Conclusion: The sample has the (R)-absolute configuration. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region. wikipedia.org VCD spectroscopy provides stereochemical information based on the vibrational transitions within a molecule. nih.govnih.gov It offers several advantages, including higher spectral resolution and often more straightforward theoretical modeling, as it only considers the electronic ground state. ru.nl

In the VCD analysis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, key vibrational modes, such as the C=O stretching of the β-lactam and the carboxylic acid, as well as the C-H stretching modes, would provide characteristic VCD signals. The resulting spectrum is a complex but information-rich fingerprint of the molecule's three-dimensional structure and absolute configuration. rsc.org As with ECD, the definitive assignment is achieved by comparing the experimental VCD spectrum to one generated from DFT calculations for a known enantiomer. wikipedia.orgnih.gov A strong correlation between the experimental and calculated spectra provides high confidence in the assignment of the absolute configuration.

Table 5: Illustrative Comparison of Key Experimental and Calculated VCD Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental Δε Sign | Calculated Frequency (R-isomer, cm⁻¹) | Calculated Δε Sign (R-isomer) |

| C=O Stretch (β-Lactam) | 1765 | + | 1770 | + |

| C=O Stretch (Acid) | 1710 | - | 1715 | - |

| CH₂ Wag | 1420 | + | 1425 | + |

| Conclusion: The experimental data matches the calculated spectrum for the (R)-isomer. |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can provide critical information about the absolute configuration of stereocenters and the conformational properties of the molecule in solution.

X-Ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. Both single-crystal and powder X-ray diffraction (XRD) are invaluable techniques for the complete structural elucidation of 2-((4-Oxoazetidin-2-yl)thio)acetic acid.

Single-Crystal X-Ray Diffraction: This technique, when applicable, can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This would unambiguously establish the relative and absolute stereochemistry of the chiral center. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the lactam functionalities. While a crystal structure for the title compound is not publicly documented, data from structurally similar compounds, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate, illustrates the level of detail that can be obtained. researchgate.net In this related structure, the crystal packing is stabilized by weak C–H···O and C–H···S contacts. researchgate.net

Powder X-Ray Diffraction (PXRD): PXRD is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, PXRD would be used to characterize different polymorphic forms, which may have distinct physical properties.

A hypothetical table of crystallographic data for 2-((4-Oxoazetidin-2-yl)thio)acetic acid, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 15.6 |

| β (°) | 94.3 |

| Volume (ų) | 1093.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

High-Resolution Mass Spectrometry for Isotope Distribution and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior.

For 2-((4-Oxoazetidin-2-yl)thio)acetic acid (C₅H₇NO₃S), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental formula.

| Ion | Theoretical m/z |

| [M+H]⁺ | 178.0225 |

| [M+Na]⁺ | 200.0044 |

| [M-H]⁻ | 176.0068 |

The characteristic isotope pattern arising from the presence of a sulfur atom (³²S, ³³S, ³⁴S) would also be observed in the high-resolution mass spectrum, further corroborating the presence of sulfur in the molecule.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to establish the connectivity of atoms within the molecule by analyzing its fragmentation pathways. By selecting the precursor ion of 2-((4-Oxoazetidin-2-yl)thio)acetic acid and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. This pattern can be used to confirm the structure of reaction products or to identify related impurities. Key fragmentation pathways would likely involve the cleavage of the β-lactam ring, the loss of the acetic acid side chain, and cleavage of the C-S bond.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics and interactions of molecules in solution. nih.govnih.gov While typically applied to large biomolecules, the principles of HDX-MS can be adapted to study the reactivity of smaller molecules. For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, HDX-MS could be employed to study the exchange rates of the labile protons on the nitrogen of the lactam ring and the oxygen of the carboxylic acid. This can provide insights into the molecule's solution-state structure and its interactions with other molecules, which is particularly relevant for understanding its mechanism of action in biological systems. amsterdamumc.nlosti.gov

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 2-((4-Oxoazetidin-2-yl)thio)acetic acid and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. semanticscholar.org For 2-((4-Oxoazetidin-2-yl)thio)acetic acid, a suitable chiral stationary phase (CSP) would be selected to achieve baseline separation of the two enantiomers. The choice of CSP and mobile phase is critical for obtaining a good separation.

A typical chiral HPLC method would involve a normal-phase or reversed-phase separation on a column packed with a chiral selector, such as a polysaccharide-based CSP. The retention times of the two enantiomers would be different, allowing for their quantification.

| Parameter | Example Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R) | 12.5 min |

| Retention Time (S) | 15.2 min |

This method would allow for the accurate determination of the enantiomeric purity of a sample of 2-((4-Oxoazetidin-2-yl)thio)acetic acid.

Spectroscopic Monitoring of Reaction Kinetics (in situ IR, UV-Vis)

The synthesis of 2-((4-oxoazetidin-2-yl)thio)acetic acid involves multiple reaction steps, including the formation of the core β-lactam ring and the introduction of the thioacetic acid side chain. Real-time monitoring of these reaction steps is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the desired product selectivity and yield. In situ infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful process analytical technologies (PAT) that allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. nih.gov

In situ Infrared (IR) Spectroscopy for β-Lactam Ring Formation

The formation of the 2-azetidinone (β-lactam) ring, a key structural motif in 2-((4-oxoazetidin-2-yl)thio)acetic acid, is often achieved through the Staudinger cycloaddition of a ketene (B1206846) with an imine. acs.org This reaction proceeds through a zwitterionic intermediate, and its kinetics can be complex. acs.org In situ FTIR spectroscopy is an ideal tool for monitoring the progress of this cycloaddition in real-time. thermofisher.comyoutube.com

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected. The progress of the reaction can be followed by monitoring the disappearance of the characteristic vibrational bands of the reactants and the appearance of the product's signature peaks.

Reactant Monitoring: The ketene intermediate, often generated in situ, possesses a strong, characteristic absorption band for its C=C=O group, typically in the region of 2100-2150 cm⁻¹. The imine reactant will show a C=N stretching vibration around 1650-1690 cm⁻¹. The consumption of these reactants can be tracked by the decrease in the intensity of these peaks over time.

Product Formation: The most characteristic vibrational band for the β-lactam ring is the carbonyl (C=O) stretching frequency, which appears at a relatively high wavenumber (typically 1760-1800 cm⁻¹) due to the ring strain. nih.govresearchgate.netresearchgate.net The appearance and increase in the intensity of this band provide a direct measure of the rate of product formation.

The data collected can be used to generate concentration profiles over time for reactants and products, from which kinetic parameters such as the reaction rate constant (k) can be determined.

Illustrative Data for In Situ IR Monitoring of β-Lactam Formation

| Species | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Ketene Intermediate | C=C=O stretch | ~2130 | Decrease in absorbance |

| Imine Reactant | C=N stretch | ~1665 | Decrease in absorbance |

| β-Lactam Product | C=O stretch (ring) | ~1775 | Increase in absorbance |

Note: The exact frequencies can vary depending on the specific molecular structure and solvent used.

By analyzing the kinetic data obtained from in situ IR, factors influencing the reaction rate, such as temperature, catalyst loading, and reactant concentration, can be systematically optimized. For instance, the effect of different substituents on the ketene or imine on the rate of ring closure versus the competing isomerization of the zwitterionic intermediate could be elucidated, which in turn affects the stereochemical outcome of the reaction. organic-chemistry.org

In situ UV-Vis Spectroscopy for Thiol Addition